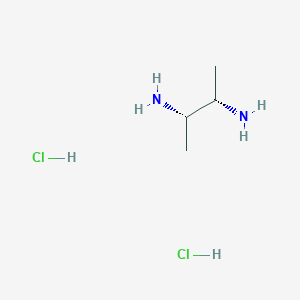![molecular formula C11H15NO3 B11751265 Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate](/img/structure/B11751265.png)
Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out in the presence of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours under nitrogen protection. The reaction solution is then washed with petroleum ether and concentrated under reduced pressure. The final product is obtained by recrystallization from petroleum ether/ethyl acetate, yielding white flaky crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The purification steps may also include additional techniques such as silica gel adsorption to improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
Uniqueness
Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate is unique due to the presence of the hydroxymethyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential biological activities .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)6-5-10-4-3-9(8-13)7-12-10/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
JUJZHIOTJZWDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)

![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)
![[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine](/img/structure/B11751215.png)
![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751219.png)
![1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B11751220.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid](/img/structure/B11751230.png)

![[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium](/img/structure/B11751244.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11751245.png)

![1-(2-Chlorophenyl)-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B11751253.png)

